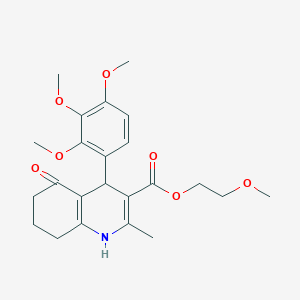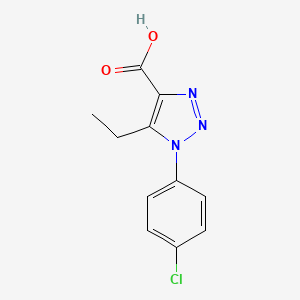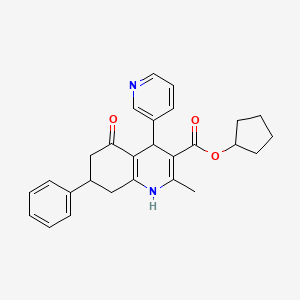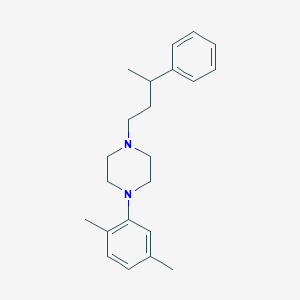![molecular formula C24H22N2O3S2 B4938549 N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE](/img/structure/B4938549.png)
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acid chlorides and bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often employ green chemistry principles. These methods may involve the use of microwave irradiation, one-pot multicomponent reactions, and other environmentally friendly techniques to enhance yield and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products
The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, which have significant biological and industrial applications .
Applications De Recherche Scientifique
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and modulating biochemical processes. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core structure and exhibits similar biological activities.
N-(4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL)PENTANAMIDE: Another benzothiazole derivative with comparable chemical properties.
Uniqueness
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylpropanamide moiety differentiates it from other benzothiazole derivatives, providing unique opportunities for chemical modifications and applications .
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-7-12-21-22(15-17)30-24(26-21)19-8-10-20(11-9-19)25-23(27)13-14-31(28,29)16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMYQIDIBQEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938485.png)
![{(2R)-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4938490.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4938495.png)

![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
![3-chloro-5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4938543.png)
![N-butyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4938546.png)

![11-(2,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4938551.png)

![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B4938572.png)
